
1-Methyl-1-(1-methylethyl)-2-nonylcyclopropane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-1-(1-methylethyl)-2-nonylcyclopropane is an organic compound that belongs to the class of cycloalkanes Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure This compound is characterized by a cyclopropane ring substituted with a methyl group, an isopropyl group, and a nonyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-1-(1-methylethyl)-2-nonylcyclopropane can be achieved through several synthetic routes. One common method involves the cyclopropanation of alkenes using diazo compounds in the presence of transition metal catalysts. For example, the reaction of 1-nonene with diazomethane in the presence of a rhodium catalyst can yield the desired cyclopropane derivative.
Industrial Production Methods
Industrial production of this compound typically involves large-scale cyclopropanation reactions using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-Methyl-1-(1-methylethyl)-2-nonylcyclopropane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can convert the cyclopropane ring to an open-chain alkane.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing cyclopropane rings.
Substitution: Halogenation can be achieved using halogens (e.g., chlorine, bromine) in the presence of light or a radical initiator.
Major Products Formed
Oxidation: Alcohols, ketones, and carboxylic acids.
Reduction: Open-chain alkanes.
Substitution: Halogenated cyclopropane derivatives.
Wissenschaftliche Forschungsanwendungen
1-Methyl-1-(1-methylethyl)-2-nonylcyclopropane has several scientific research applications, including:
Chemistry: Used as a model compound for studying cyclopropane ring reactions and mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Methyl-1-(1-methylethyl)-2-nonylcyclopropane involves its interaction with molecular targets and pathways. The cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in various biological effects, including enzyme inhibition and modulation of cellular pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopropane: The simplest cycloalkane with a three-membered ring.
1-Methylcyclopropane: A cyclopropane derivative with a single methyl group.
1-Isopropylcyclopropane: A cyclopropane derivative with an isopropyl group.
Uniqueness
1-Methyl-1-(1-methylethyl)-2-nonylcyclopropane is unique due to its combination of substituents, which imparts distinct chemical and physical properties. The presence of a nonyl group enhances its hydrophobicity, while the methyl and isopropyl groups contribute to its steric and electronic characteristics.
Eigenschaften
CAS-Nummer |
41977-40-6 |
|---|---|
Molekularformel |
C16H32 |
Molekulargewicht |
224.42 g/mol |
IUPAC-Name |
1-methyl-2-nonyl-1-propan-2-ylcyclopropane |
InChI |
InChI=1S/C16H32/c1-5-6-7-8-9-10-11-12-15-13-16(15,4)14(2)3/h14-15H,5-13H2,1-4H3 |
InChI-Schlüssel |
NSVIBONLTXWPDY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCC1CC1(C)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



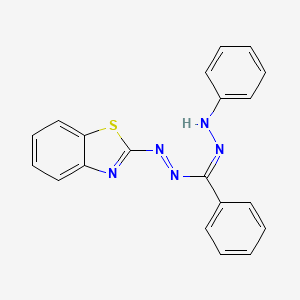
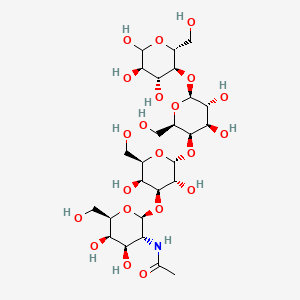

![[4-(Butan-2-ylamino)phenyl] selenocyanate](/img/structure/B13819277.png)
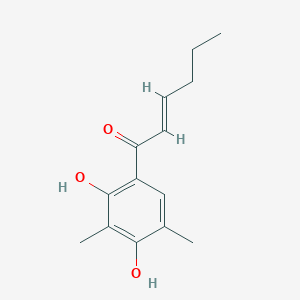

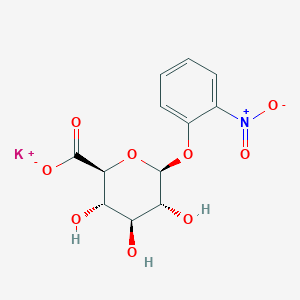

![(2E)-3-(4-hydroxyphenyl)-2-[4-(6-nitro-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B13819309.png)
![5-methyl-2-[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]-1,3-thiazol-4-one](/img/structure/B13819317.png)
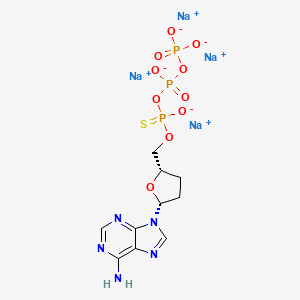
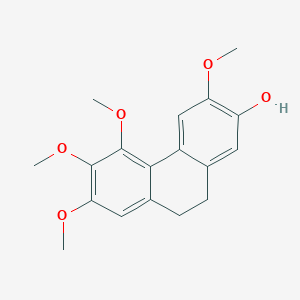
![1-[2-(4-bromo-1H-pyrrole-2-carbonyl)oxyethyl]pyridin-1-ium-2-carboxylate](/img/structure/B13819330.png)
